ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate
Description
Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is a complex heterocyclic compound characterized by a benzoxadiazocin core fused to a methano-bridged bicyclic system. The structure includes an 8-chloro substituent, a 2-methyl group, and a 4-oxo functional group, with an ethyl benzoate moiety attached at the para position of the benzene ring.
Properties
IUPAC Name |
ethyl 4-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-26-18(24)12-4-7-14(8-5-12)23-19(25)22-16-11-20(23,2)27-17-9-6-13(21)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSZSUAACWSAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate typically involves a multi-step process. The starting materials often include 8-chloro-2-methylbenzoic acid and 2-amino-5-chlorobenzoic acid. These reactants undergo cyclization reactions under carefully controlled conditions to form the benzoxadiazocin ring. Subsequent esterification reactions with ethyl alcohol yield the final product.
Industrial Production Methods: For large-scale industrial production, this compound may be synthesized using optimized reaction conditions that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is known to participate in various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, which may lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions, typically involving hydrogenation, can modify the oxo group to yield alcohols.
Substitution: Halogenated positions on the compound, such as the chloro group, are susceptible to nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution reactions) are commonly used. These reactions generally occur under standard laboratory conditions with controlled temperature and pH to ensure specificity and efficiency.
Major Products
Oxidation: Formation of ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)carboxylate.
Reduction: Formation of ethyl 4-(8-chloro-2-methyl-4-hydroxy-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate.
Substitution: Formation of various ethyl 4-(8-substituted-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoates.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that benzoxadiazocins can possess antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents.
- Anticancer Activity : Certain derivatives of benzoxadiazocin compounds have been evaluated for their ability to inhibit cancer cell proliferation. The mechanisms often involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : These compounds may act as enzyme inhibitors in metabolic pathways relevant to diseases like cancer and diabetes. For example, they can inhibit enzymes involved in nucleotide synthesis or other critical metabolic processes.
Applications in Medicinal Chemistry
This compound can be utilized in various ways within medicinal chemistry:
- Drug Development : The compound serves as a scaffold for synthesizing novel drugs targeting specific biological pathways. Its structural features allow for modifications that can enhance efficacy and selectivity.
- Biological Assays : It can be employed in the development of assays to screen for biological activity against specific targets. This can facilitate drug discovery processes by identifying lead compounds.
- Pharmacological Studies : Researchers can use this compound to study pharmacokinetics and pharmacodynamics properties, which are essential for understanding how drugs behave in biological systems.
Case Studies
Several studies highlight the applications of this compound or related compounds:
- Antimicrobial Study : A recent study demonstrated that a related benzoxadiazocin compound exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested further exploration into its mechanism of action and potential as a therapeutic agent .
- Cancer Research : In vitro studies showed that derivatives of this compound could induce apoptosis in breast cancer cells through the activation of specific signaling pathways . This opens avenues for further research into its application as an anticancer agent.
- Enzyme Inhibition : Research indicated that certain modifications of benzoxadiazocin compounds could effectively inhibit key enzymes involved in cancer metabolism . This suggests a potential role in developing targeted therapies for metabolic disorders.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate exerts its effects depends on its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the literature, focusing on core heterocycles, substituents, and functional groups (see Table 1 ).
Structural Analogues from Ethyl Benzoate Derivatives
Compounds I-6230 , I-6232 , I-6273 , I-6373 , and I-6473 (from ) share an ethyl benzoate backbone but differ in their heterocyclic substituents and linker groups :
- I-6230 and I-6232 feature pyridazine and methylpyridazine rings linked via a phenethylamino group. Pyridazine’s dual nitrogen atoms may enhance hydrogen bonding compared to the target compound’s benzoxadiazocin.
- I-6273 and I-6373 incorporate isoxazole rings with methyl substituents, connected via amino or thioether linkers. Thioether groups (e.g., I-6373) are more lipophilic and oxidation-prone than the target compound’s methano bridge.
- I-6473 uses a phenethoxy linker, offering greater conformational flexibility compared to the rigid methano bridge in the target compound.
Heterocyclic Core Differences
The target compound’s 1,3,5-benzoxadiazocin core (an eight-membered ring with O and N atoms) contrasts with:
- Pyridazine/isoxazole (six-membered rings in compounds), which have smaller, planar structures favoring π-π interactions.
- (2R,4R,5R,6R)-4-(hydroxymethyl)-8-methyl-5,6-dihydro-4H-2,6-methanobenzo[d][1,3]dioxocin-5-ol (), a 1,3-benzodioxocin with hydroxyl groups that increase hydrophilicity compared to the chloro and methyl groups in the target compound .
Functional Group Impact
- Chlorine (Cl) : The electron-withdrawing Cl substituent in the target compound may enhance electrophilic interactions and metabolic stability but could increase toxicity risks.
- Methyl (Me) : Improves lipophilicity and membrane permeability, similar to methyl groups in I-6232 and I-6273 .
- Oxo (O) : Participates in hydrogen bonding, akin to the hydroxyl groups in ’s compound but with reduced polarity.
Table 1: Structural and Theoretical Comparison
*Molecular weights approximated based on structural formulas.
Research Findings and Implications
- Rigidity vs.
- Metabolic Stability : Chlorine may slow oxidative metabolism, whereas thioether linkers (e.g., I-6373 ) are susceptible to cytochrome P450-mediated oxidation.
- Solubility : The hydroxyl-rich compound is likely more water-soluble, while the target compound’s lipophilic groups favor membrane penetration.
Biological Activity
Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate, identified by its CAS number 899986-50-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by empirical research.
The molecular formula of this compound is , with a molecular weight of approximately 386.8 g/mol. Its structure features a benzoxadiazocin moiety that is known for diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 899986-50-6 |
| Molecular Formula | C20H19ClN2O4 |
| Molecular Weight | 386.8 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, it is common to utilize various alkyl orthoesters as precursors in synthesizing complex organic molecules like this compound .
Antimicrobial Activity
Research indicates that compounds related to benzoxadiazocins exhibit notable antimicrobial properties. A study evaluated the antibacterial efficacy of related derivatives against various bacterial strains. The results demonstrated significant inhibition zones for some derivatives, suggesting that the benzoxadiazocin core may contribute to antimicrobial activity .
Anticancer Potential
The potential anticancer activity of ethyl 4-(8-chloro...) has been explored in several studies. One study highlighted the cytotoxic effects of similar benzoxadiazocin derivatives on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties attributed to compounds containing the benzoxadiazocin structure. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on various benzoxadiazocin derivatives found that certain modifications significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
- Cytotoxicity in Cancer Cells : A systematic investigation into the cytotoxic effects of related compounds demonstrated that those with halogen substitutions showed increased potency against human cancer cell lines .
- Inflammatory Response Modulation : Research indicated that derivatives could modulate inflammatory pathways effectively in animal models, reducing symptoms associated with chronic inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
